4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid
Overview
Description
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a pyrimidine and a thiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole compounds, however, are known to activate or inhibit various biochemical pathways, leading to different physiological effects .
Result of Action
Thiazole compounds are known to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its aromaticity, which allows it to engage in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and receptors, thereby influencing biochemical pathways. For instance, molecules containing thiazole rings have been shown to activate or inhibit specific enzymes, altering metabolic processes and cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . These activities are often mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in gene expression and metabolic flux. The ability of this compound to affect these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in its structure allows it to form stable complexes with metal ions and other biomolecules, facilitating its interaction with enzymes and receptors . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s ability to alter gene expression can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo various chemical reactions, such as oxidation and nucleophilic substitution, which can affect their stability and activity . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in metabolic processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The thiazole ring in its structure allows it to participate in oxidation and nucleophilic substitution reactions, which can modulate the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to bind to specific transporters, facilitating its uptake and distribution within cells . Additionally, the compound’s ability to form stable complexes with metal ions and other biomolecules can affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s structure allows it to interact with specific compartments or organelles within the cell, influencing its activity and function . For example, the thiazole ring can facilitate the compound’s localization to the mitochondria or nucleus, where it can modulate cellular processes such as energy production and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials that contain the pyrimidine and thiazole moieties. One common method involves the reaction of 2-aminopyrimidine with ethyl bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired thiazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole-5-carboxylic acid
- 4-Chlorobenzyl-1,3-thiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid is unique due to the presence of both pyrimidine and thiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-6-7(10(14)15)16-9(13-6)8-11-4-3-5-12-8/h3-5H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQEAZOQIDRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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